molecular formula C9H9Cl2N3O B2951859 [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine CAS No. 954229-47-1

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine

Cat. No.: B2951859
CAS No.: 954229-47-1
M. Wt: 246.09
InChI Key: SICKOFYWKZXTJQ-UHFFFAOYSA-N
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Description

[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine: is a heterocyclic compound that contains an oxadiazole ring substituted with a chlorophenyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-chlorobenzohydrazide with cyanogen bromide to form the intermediate 3-chlorophenyl-1,2,4-oxadiazole. This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methylamine group, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxadiazole ring can undergo oxidation reactions, often leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the conditions and reagents used.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed:

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl-oxadiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. It has been investigated for its antiviral, antibacterial, and anticancer properties. The presence of the oxadiazole ring is known to enhance the biological activity of many compounds .

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine in biological systems involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methylamine lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to thiadiazole-containing compounds

Properties

IUPAC Name

[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SICKOFYWKZXTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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